molecular formula C23H30Cl2NNa2O6P B12427950 Estramustine (phosphate sodium)

Estramustine (phosphate sodium)

Cat. No.: B12427950
M. Wt: 564.3 g/mol
InChI Key: IIUMCNJTGSMNRO-VVSKJQCTSA-L
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Description

Estramustine phosphate sodium is a chemotherapeutic agent used primarily in the treatment of metastatic and progressive prostate cancer. It is a combination of estradiol and a nitrogen mustard, which gives it both estrogenic and alkylating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estramustine phosphate sodium is synthesized by combining estradiol with a nitrogen mustard moiety. The process involves the esterification of estradiol with bis(2-chloroethyl)carbamate, followed by phosphorylation to produce the sodium salt .

Industrial Production Methods: The industrial production of estramustine phosphate sodium involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Estramustine phosphate sodium is extensively used in scientific research, particularly in the fields of oncology and pharmacology. Its applications include:

Mechanism of Action

Estramustine phosphate sodium exerts its effects through a combination of estrogenic and alkylating actions. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death in rapidly dividing cancer cells. Additionally, the estradiol component binds to estrogen receptors, modulating hormonal pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Estramustine phosphate sodium is unique due to its dual mechanism of action, combining estrogenic and alkylating properties. Similar compounds include:

Estramustine phosphate sodium stands out due to its ability to target both hormonal and cellular pathways, making it a versatile and effective chemotherapeutic agent .

Properties

Molecular Formula

C23H30Cl2NNa2O6P

Molecular Weight

564.3 g/mol

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1

InChI Key

IIUMCNJTGSMNRO-VVSKJQCTSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Origin of Product

United States

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